![molecular formula C9H14ClN5 B1331949 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine CAS No. 84762-68-5](/img/structure/B1331949.png)
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Overview
Description
The compound 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the chlorines in the 2,4,6-trichloropyrimidine precursor is retained, while the other positions are substituted with a methylpiperazin group and an amine. This structure suggests potential pharmacological activities, as pyrimidine derivatives are known to exhibit a wide range of biological properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the nucleophilic attack of amines on a trichloropyrimidine precursor. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position were synthesized from 2,4,6-trichloropyrimidine by separating the isomers formed during the reaction with amines . Although the specific synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is not detailed in the provided papers, it likely follows a similar pathway.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of a related compound, 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was established using these methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can also affect their pharmacological properties. For instance, the introduction of a methylpiperazin group may enhance the compound's ability to interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties can be predicted based on the molecular structure and confirmed through experimental studies. For example, the crystal structure of a triazolopyrimidin derivative provided insights into its physical properties and potential interactions in the biological environment .
Scientific Research Applications
Synthesis and Evaluation in Anti-tubercular Activity
A study by Vavaiya et al. (2022) demonstrated the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, a compound structurally related to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine. This compound showed significant potential in inhibiting Mycobacterium tuberculosis, highlighting its relevance in anti-tubercular therapy (Vavaiya et al., 2022).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) explored a series of 2-aminopyrimidines, including 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine, as ligands of the histamine H4 receptor. The optimization of these compounds led to potential applications in anti-inflammatory and antinociceptive therapies, supporting their role in pain management and inflammation control (Altenbach et al., 2008).
Dual Cholinesterase and Aβ-Aggregation Inhibitors
Mohamed et al. (2011) reported on the synthesis of a class of 2,4-disubstituted pyrimidines that included derivatives of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine. These compounds showed potent inhibition against both cholinesterase and amyloid-β aggregation, indicating their potential use in Alzheimer's disease treatment (Mohamed et al., 2011).
Lipoxygenase Inhibition
A study by Asghari et al. (2016) synthesized derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), closely related to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine. These compounds were evaluated as potential inhibitors of 15-lipoxygenase, suggesting their application in inflammatory diseases (Asghari et al., 2016).
Betainic Pyrimidinaminides Synthesis
Research by Schmidt (2002) involved the synthesis of compounds including 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts, structurally akin to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine. This research adds to the chemical knowledge of pyrimidine derivatives, which could be crucial in developing new pharmaceuticals (Schmidt, 2002).
Antitubercular Studies for Nitrogen Rich Hybrids
Another study by Vavaiya et al. (2022) focused on novel homopiperazine-pyrimidine-pyrazole hybrids for antitubercular activity. This research emphasized the importance of pyrimidine derivatives, including 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine, in tuberculosis treatment (Vavaiya et al., 2022).
Future Directions
While specific future directions for “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine” are not mentioned, similar compounds have been used in the design and synthesis of potential anti-tubercular agents . This suggests that “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine” could potentially be used in similar research contexts.
Mechanism of Action
Target of Action
Similar compounds have been found to act as molecular chaperones . These chaperones promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It can be inferred from the nature of molecular chaperones that this compound likely interacts with its target proteins to assist in their proper folding and function .
Biochemical Pathways
Given its role as a molecular chaperone, it can be inferred that this compound likely influences pathways related to protein synthesis, folding, and degradation .
Pharmacokinetics
The compound is described as a solid , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
As a molecular chaperone, this compound likely contributes to the proper functioning of its target proteins, which could have various downstream effects depending on the specific proteins and pathways involved .
Action Environment
The compound is recommended to be stored at -20°c, in sealed storage, away from moisture and light , suggesting that these environmental factors could potentially affect its stability and efficacy.
properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)9-7(11)8(10)12-6-13-9/h6H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUZRBRRNUSCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360166 | |
Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
CAS RN |
84762-68-5 | |
Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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